molecular formula C8H18ClN3O2 B13203997 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride

3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride

Cat. No.: B13203997
M. Wt: 223.70 g/mol
InChI Key: DCBBSALQMAVJMY-JWOPXBRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both simple and efficient, providing high yields and chemical purity. The reaction conditions are mild, making it suitable for large-scale production.

Industrial Production Methods

For industrial production, the synthesis of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, requires careful handling due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding urea derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated compound .

Scientific Research Applications

3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Properties

Molecular Formula

C8H18ClN3O2

Molecular Weight

223.70 g/mol

IUPAC Name

1-ethyl-3-[(4S)-4-methoxypyrrolidin-3-yl]urea;hydrochloride

InChI

InChI=1S/C8H17N3O2.ClH/c1-3-10-8(12)11-6-4-9-5-7(6)13-2;/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12);1H/t6?,7-;/m0./s1

InChI Key

DCBBSALQMAVJMY-JWOPXBRZSA-N

Isomeric SMILES

CCNC(=O)NC1CNC[C@@H]1OC.Cl

Canonical SMILES

CCNC(=O)NC1CNCC1OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.